molecular formula C8H20N2 B2869684 [(2R)-3-amino-2-methylpropyl]diethylamine CAS No. 2248188-46-5

[(2R)-3-amino-2-methylpropyl]diethylamine

Cat. No.: B2869684
CAS No.: 2248188-46-5
M. Wt: 144.262
InChI Key: WDCCROLLJZMYQF-MRVPVSSYSA-N
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Description

[(2R)-3-amino-2-methylpropyl]diethylamine is a chiral aliphatic diamine of significant interest in advanced chemical synthesis and pharmaceutical research. This compound features both a primary amine (-NH2) and a tertiary diethylamine (-N(Et)2) group on a propyl backbone, which includes a stereogenic center at the C-2 position . This specific (R) configuration at the chiral center is crucial for producing enantiomerically pure compounds, making this diamine a valuable building block or chiral auxiliary in asymmetric synthesis and for the development of novel catalysts and ligands . The dual functionality of the molecule allows for differential reactivity, meaning each amine group can participate in distinct chemical transformations independently. This makes it a versatile precursor in organic synthesis, particularly for constructing complex molecules like active pharmaceutical ingredients (APIs) . Diamines with similar structural motifs are often investigated as monomers for polymers such as polyamides and polyureas, where the spacing between the nitrogen atoms can determine the material's final properties . Furthermore, its structure is reminiscent of key intermediates used in the synthesis of centrally-acting analgesics, such as tapentadol, which also rely on chiral, amine-rich skeletons for their biological activity . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-N',N'-diethyl-2-methylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCCROLLJZMYQF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropane-1,3-diol and diethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a dehydrating agent such as thionyl chloride to convert the diol into the corresponding dichloride.

    Amine Substitution: The dichloride is then reacted with diethylamine in the presence of a base such as sodium hydroxide to yield (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine.

Industrial Production Methods

In an industrial setting, the production of (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

[(2R)-3-amino-2-methylpropyl]diethylamine, also known as (2R)-N',N'-diethyl-2-methylpropane-1,3-diamine, is an organic compound with a chiral center that has applications in scientific research, medicinal chemistry, and organic synthesis. Its structure consists of a propane backbone with two ethyl groups attached to the nitrogen atoms and a methyl group attached to the second carbon atom.

Scientific Research Applications

(2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine has several applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules.
  • Biology The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
  • Industry The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Biological Activities

This compound can interact with molecular targets such as enzymes and receptors, acting as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active or allosteric sites on the target molecules, leading to changes in their activity.

Biological Applications

  • Enzyme-Substrate Studies It serves as a tool in studying enzyme-substrate interactions and the kinetics of biochemical reactions.
  • Ligand in Biochemical Assays Its properties make it suitable for use as a ligand in various assays, aiding in the identification and characterization of enzyme inhibitors or activators.

Chemical Reactions

(2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine undergoes various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction Reduction reactions can convert the compound into secondary or primary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles. Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Mechanism of Action

The mechanism of action of (2R)-N’,N’-Diethyl-2-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares functional similarities with primary and secondary alkylamines. Key comparisons include:

Compound Molecular Formula Molecular Weight Boiling Point Solubility (Water) Hazard Profile
[(2R)-3-Amino-2-methylpropyl]diethylamine C₈H₂₀N₂ 144.26 g/mol Not reported Moderate (amine-water interactions) Corrosive, flammable
Methyl(2-methylpropyl)amine C₅H₁₃N 87.16 g/mol ~90–95°C Low (hydrophobic alkyl chain) Skin/eye irritant
Diethylamine C₄H₁₁N 73.14 g/mol 55–56°C High (polar amine group) Corrosive, flammable
Triethylamine C₆H₁₅N 101.19 g/mol 89–90°C Low (nonpolar alkyl groups) Flammable, irritant

Key Observations :

  • Solubility : The target compound’s solubility is influenced by its secondary amine group and branched alkyl chain, which reduce polarity compared to primary amines like diethylamine .
  • Thermodynamic Behavior: SAFT-γMie modeling of alkylamines suggests that secondary amines exhibit weaker hydrogen-bonding interactions with water than primary amines, aligning with the lower solubility of this compound .

Biological Activity

[(2R)-3-amino-2-methylpropyl]diethylamine, also known as (2R)-N',N'-diethyl-2-methylpropane-1,3-diamine, is a compound with significant biological activity, particularly in biochemical research and potential therapeutic applications. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to function as both an inhibitor and activator of specific enzymes. The compound's mechanism of action typically involves:

  • Binding to Active Sites : The compound can bind to the active sites of enzymes, thereby modulating their activity.
  • Allosteric Modulation : It may also bind to allosteric sites, leading to conformational changes that affect enzyme functionality.

Biological Applications

The compound has been utilized in several biological contexts:

  • Enzyme-Substrate Studies : It serves as a valuable tool in studying enzyme-substrate interactions and the kinetics of biochemical reactions.
  • Ligand in Biochemical Assays : Its properties make it suitable for use as a ligand in various assays, aiding in the identification and characterization of enzyme inhibitors or activators .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionActs as an inhibitor for specific enzymes,
Antioxidant ActivityExhibits antioxidant properties in vitro
Ligand BindingFunctions as a ligand in biochemical assays,

Case Study: Antioxidant Properties

A study investigating the antioxidant potential of related compounds found that certain derivatives exhibited remarkable glutathione peroxidase-like activity. This suggests that this compound may have similar properties, contributing to its utility in mitigating oxidative stress within biological systems .

Case Study: Enzyme Interaction

In a biochemical assay aimed at understanding the inhibition mechanisms of lysosomal phospholipases, this compound was shown to inhibit specific phospholipase activities. This inhibition correlated with the prevention of phospholipid degradation, highlighting its potential role in drug-induced phospholipidosis .

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